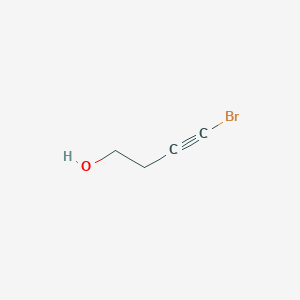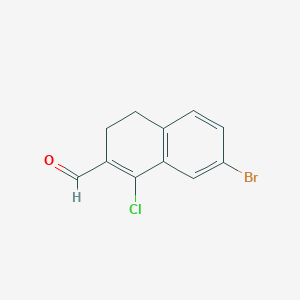
7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde" is a halogenated derivative of dihydronaphthalene featuring both bromine and chlorine atoms as well as an aldehyde functional group. This structure suggests potential reactivity typical of halogenated aromatics and aldehydes, which can be utilized in various organic synthesis reactions to create complex molecules.
Synthesis Analysis
The synthesis of halogenated dihydronaphthalene derivatives can be achieved through different methods. For instance, the direct asymmetric bromination of aldehydes to produce α-bromoaldehydes, which are key intermediates, can be catalyzed by a binaphthyl-based secondary amine, as demonstrated in the one-pot stereoselective synthesis of bromohydrins . Additionally, a gold-catalyzed synthesis involving propargylic carboxylates with halogenated alkynes has been developed to create 1-bromo/chloro-2-carboxy-1,3-dienes, which are highly diastereoselective . These methods highlight the potential pathways that could be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of halogenated naphthalene derivatives can exhibit interesting conformations due to the presence of halogen atoms. For example, theoretical calculations and dynamic NMR studies on heptachloro-7-(dihalomethyl)naphthalenes have revealed the existence of energetically favored conformers, with barriers to rotation of the halogenated methyl groups being significant . This suggests that the molecular structure of "7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde" would also exhibit specific conformations that could be studied using similar techniques.
Chemical Reactions Analysis
The reactivity of halogenated dihydronaphthalene derivatives can be explored through various chemical reactions. For instance, visible-light-induced tandem radical addition-cyclization of alkenyl aldehydes with α-bromocarbonyl compounds has been used to synthesize a set of cyclic ketones, including 3,4-dihydronaphthalen-1(2H)-ones . Moreover, the cycloaddition of 1,6-enynes with 2-bromophenylboronic acids has been employed to synthesize a multi-substituted dihydronaphthalene scaffold . These reactions demonstrate the versatility of halogenated dihydronaphthalene compounds in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of "7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde" can be inferred from related compounds. Halogenated naphthalenes generally have high melting points and are relatively stable. The presence of both bromine and chlorine atoms would influence the compound's reactivity, boiling point, and solubility. The aldehyde group would make the compound more reactive towards nucleophiles and could facilitate further functionalization. The dihydronaphthalene core may impart rigidity to the molecule, affecting its crystal structure and reactivity in solid-state reactions .
Aplicaciones Científicas De Investigación
-
Scientific Field: Synthetic Organic Chemistry
-
Scientific Field: Medicinal Chemistry
-
Scientific Field: Medicinal Chemistry
- Application Summary : Some N-aryl hydrazones and their 2,3-disubstituted-4-thiazolidinone derivatives have been synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic activities . These compounds were also tested for their antibacterial activities against E. coli ATCC 8739, S. aureus ATCC 6538, P. aeruginosa ATCC 1539, and Bacillus cereus, and their antifungal activities against Candida albicans .
- Methods of Application : The compounds were prepared by the cyclo condensation reaction of various substituted N-aryl hydrazones with mercapto acetic acid .
- Results or Outcomes : The newly synthesized compounds were found to be non-toxic up to 2,500 mg/kg .
-
Scientific Field: Organic Chemistry
- Application Summary : 1,5-Naphthyridine derivatives have been synthesized and studied for their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
- Methods of Application : The specific methods of application would depend on the target molecule that is being synthesized .
- Results or Outcomes : The outcomes would also depend on the specific synthesis pathway .
-
Scientific Field: Medicinal Chemistry
- Application Summary : A series of 2,3-disubstituted 4-thiazolidinones have been prepared by the cyclo condensation reaction of various substituted N-aryl hydrazones with mercapto acetic acid . These compounds were also tested for their antibacterial activities against E. coli ATCC 8739, S. aureus ATCC 6538, P. aeruginosa ATCC 1539, and Bacillus cereus, and their antifungal activities against Candida albicans .
- Methods of Application : The compounds were prepared by the cyclo condensation reaction of various substituted N-aryl hydrazones with mercapto acetic acid .
- Results or Outcomes : The newly synthesized compounds were found to be non-toxic up to 2,500 mg/kg .
-
Scientific Field: Organic Chemistry
- Application Summary : A wide range of 1,5-naphthyridine derivatives were efficiently hydrogenated to give 1,2,3,4-tetrahydro-1,5-naphthyridines with up to 99% ee and full conversions .
- Methods of Application : The specific methods of application would depend on the target molecule that is being synthesized .
- Results or Outcomes : The outcomes would also depend on the specific synthesis pathway .
Safety And Hazards
Propiedades
IUPAC Name |
7-bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClO/c12-9-4-3-7-1-2-8(6-14)11(13)10(7)5-9/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREBHODUJYGSPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=C1C=CC(=C2)Br)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458824 |
Source


|
| Record name | 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde | |
CAS RN |
283177-40-2 |
Source


|
| Record name | 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

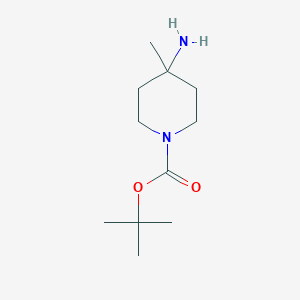
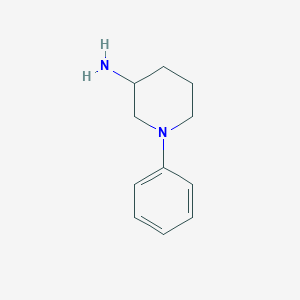

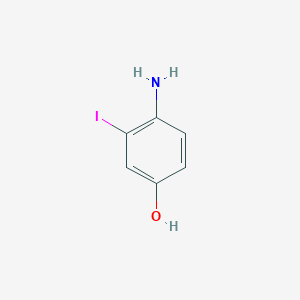
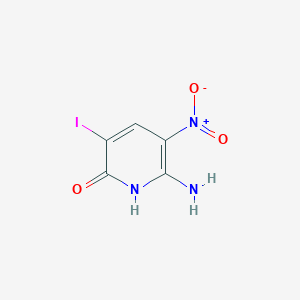
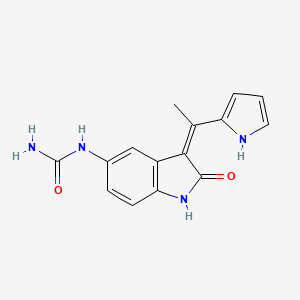
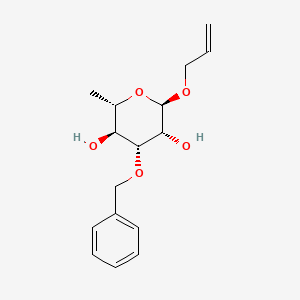


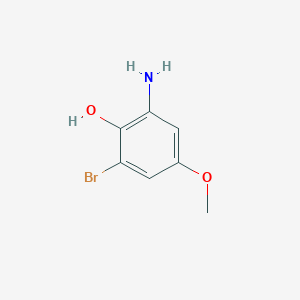

![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)

